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molecular formula C15H16N2O6 B554257 Z-beta-Ala-osu CAS No. 53733-97-4

Z-beta-Ala-osu

Cat. No. B554257
M. Wt: 320.3 g/mol
InChI Key: XBQSLJICWKEVSC-UHFFFAOYSA-N
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Patent
US06759509B1

Procedure details

A mixture of Z-βAla 50 (37.42 g, 0.168 mol) and N-hydroxysuccinimide (19.34 g, 1 equiv) in methylene chloride (700 mL) was stirred at 0° C. and treated with DCC (34.69 g, 1 equiv). The reaction was allowed to warm to rt. After 16 h the DCU was removed by filtration and the filtrate was concentrated in vacuo to give a white foam (53.80 g, 100%). 1H-NMR (CDCl3) δ 2.86 (s and m, 6H), 3.60 (q, 2H), 5.12 (s, 2H), 5.41 (m, 1H), 7.37 (m, 5H). MS (DCl) 321 (MH)+.
Quantity
37.42 g
Type
reactant
Reaction Step One
Quantity
19.34 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Quantity
34.69 g
Type
reactant
Reaction Step Two
Name
Yield
100%

Identifiers

REACTION_CXSMILES
[NH:1]([C:7]([O:9][CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[O:8])[CH2:2][CH2:3][C:4]([OH:6])=[O:5].O[N:18]1[C:22](=[O:23])[CH2:21][CH2:20][C:19]1=[O:24].C1CCC(N=C=NC2CCCCC2)CC1>C(Cl)Cl>[NH:1]([C:7]([O:9][CH2:10][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1)=[O:8])[CH2:2][CH2:3][C:4]([O:6][N:18]1[C:22](=[O:23])[CH2:21][CH2:20][C:19]1=[O:24])=[O:5]

Inputs

Step One
Name
Quantity
37.42 g
Type
reactant
Smiles
N(CCC(=O)O)C(=O)OCC1=CC=CC=C1
Name
Quantity
19.34 g
Type
reactant
Smiles
ON1C(CCC1=O)=O
Name
Quantity
700 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
34.69 g
Type
reactant
Smiles
C1CCC(CC1)N=C=NC2CCCCC2

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt
CUSTOM
Type
CUSTOM
Details
After 16 h the DCU was removed by filtration
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
N(CCC(=O)ON1C(=O)CCC1=O)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 53.8 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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